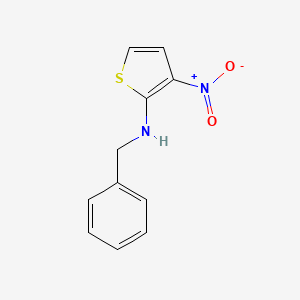

N-benzyl-3-nitrothiophen-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

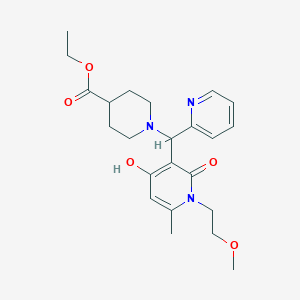

“N-benzyl-3-nitrothiophen-2-amine” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . It is a derivative of 3-nitrothiophen-2-amine, which is a sulfur-containing heterocycle .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol in the presence of K2CO3 in refluxing ethanol . This transformation generates two C–C bonds in a single operation and presumably proceeds through a reaction sequence comprising 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination steps .Molecular Structure Analysis

The structure of “this compound” was deduced from one- and two-dimensional NMR spectroscopic, microanalytical, and mass spectral data .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “this compound” generates two C–C bonds in a single operation and presumably proceeds through a reaction sequence comprising 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination steps .Aplicaciones Científicas De Investigación

Aromatic Nucleophilic Substitution Reactions

The kinetics of nucleophilic aromatic substitution of nitrothiophenes with different amines have been extensively studied. For instance, the substitution reactions of some 2-L-5-nitrothiophenes with amines like pyrrolidine, piperidine, and morpholine in room-temperature ionic liquids showed that these reactions occur faster in ionic liquids than in conventional solvents, such as methanol and benzene. This suggests that ionic liquids could be advantageous mediums for these types of reactions due to their unique solvation effects (D’Anna et al., 2006).

Molecular Electronics

The use of molecules containing a nitroamine redox center in the active self-assembled monolayer of an electronic device demonstrated significant on-off ratios and negative differential resistance. This highlights the potential of nitroamine compounds in the development of molecular electronic devices with high on-off peak-to-valley ratios, exceeding 1000:1 (Chen et al., 1999).

Biomolecular Sensing

Nitrobenzoxadiazole (NBD) compounds, known for their high reactivity toward amines and biothiols, exhibit distinct colorimetric and fluorescent changes, making them valuable for biomolecular sensing. The unique activity of NBD ethers with amines has facilitated site-specific protein labeling and the detection of enzyme activities, underscoring their importance in the development of probes for investigating biological processes (Jiang et al., 2021).

Catalytic Oxidation

The study of the methyltrioxorhenium-catalyzed oxidation of secondary and primary amines with hydrogen peroxide to afford nitrones and oximes highlights the potential applications of N-benzyl-3-nitrothiophen-2-amine in catalytic oxidation processes. This suggests a pathway for selectively oxidizing benzylamines to oximes and provides insights into the oxidation of primary alkylamines (Yamazaki, 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-3-nitrothiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-13(15)10-6-7-16-11(10)12-8-9-4-2-1-3-5-9/h1-7,12H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIWMLUJLWMJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)

![2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2915959.png)

![2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915967.png)

![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)

![N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2915971.png)

![N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2915972.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-thiophenecarboxylate](/img/structure/B2915974.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)